molecular formula C9H10BrNO2 B2822695 5-Bromo-2-(ethylamino)benzoic acid CAS No. 82762-56-9

5-Bromo-2-(ethylamino)benzoic acid

Cat. No.: B2822695
CAS No.: 82762-56-9
M. Wt: 244.088
InChI Key: GECLABGJKKFNJZ-UHFFFAOYSA-N
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Description

Overview of Benzoic Acid Derivatives in Contemporary Organic Synthesis

Benzoic acid derivatives are fundamental building blocks in modern organic synthesis. Their utility stems from the reactivity of both the carboxylic acid group and the aromatic ring, which can be tailored by the presence of different substituents. These substituents influence the electronic properties and steric environment of the molecule, thereby directing its reactivity in various chemical transformations. wikipedia.orglibretexts.org For instance, electron-withdrawing groups tend to increase the acidity of the benzoic acid, while electron-donating groups decrease it. libretexts.org

In the realm of medicinal chemistry, benzoic acid derivatives are integral to the development of new therapeutic agents. acs.orgacs.orgpharmacy180.com They are found in the structures of local anesthetics, and their derivatives have been explored as potential inhibitors for enzymes like influenza neuraminidase. acs.orgpharmacy180.com The ability to modify the substituents on the benzoic acid ring allows chemists to fine-tune the pharmacological properties of a molecule, a key aspect of structure-activity relationship (SAR) studies. pharmacy180.com Furthermore, environmentally friendly methods for the synthesis of substituted benzoic acids and their conversion to other valuable compounds, such as anilines, are actively being developed. rsc.orgwipo.int

Rationale for Academic Research on the 5-Bromo-2-(ethylamino)benzoic Acid Scaffold

The specific compound, this compound, presents a unique combination of functional groups that makes it a compelling subject for academic investigation. The presence of a bromine atom, an ethylamino group, and a carboxylic acid on the benzene (B151609) ring provides multiple sites for chemical modification and potential biological interactions. bldpharm.combldpharm.comnih.gov

The bromine atom at the 5-position can participate in various coupling reactions, such as Suzuki-Miyaura coupling, allowing for the construction of more complex molecular architectures. The ethylamino group at the 2-position, an electron-donating group, influences the electronic nature of the aromatic ring and can also be a site for further chemical derivatization. cymitquimica.com The ortho-relationship between the amino and carboxylic acid groups can lead to intramolecular hydrogen bonding, which can affect the compound's conformation and physical properties. This structural feature is of interest in crystal engineering and the study of non-covalent interactions. researchgate.net

From a medicinal chemistry perspective, the this compound scaffold is a valuable starting material. For example, related bromo-aminobenzoic acid derivatives are used in the synthesis of antidiabetic drugs. google.com The specific arrangement of substituents in this compound could lead to novel compounds with interesting biological activities, making it a target for synthesis and further investigation in drug discovery programs.

Chemical Profile of this compound

PropertyValue
CAS Number 82762-56-9
Molecular Formula C9H10BrNO2
Molecular Weight 244.09 g/mol
IUPAC Name This compound

Data sourced from multiple chemical suppliers and databases. bldpharm.combldpharm.comnih.gov

Research Highlights

While specific research exclusively focused on this compound is not extensively detailed in the provided search results, we can infer its research significance from studies on closely related compounds.

For instance, the synthesis of a related compound, 4-bromo-2-(ethylamino)-5-fluoro-3-methyl-benzoic acid, was a key step in the development of novel tricyclic topoisomerase inhibitors. rsc.org This suggests that this compound could similarly serve as a crucial intermediate in the synthesis of biologically active molecules.

Furthermore, the crystal structure analysis of a similar molecule, 5-Bromo-2-(phenylamino)benzoic acid, reveals the formation of carboxylic acid inversion dimers through hydrogen bonding. researchgate.net It is highly probable that this compound would exhibit similar supramolecular assembly, a topic of significant interest in materials science and crystal engineering.

Synthetic Approaches

The synthesis of substituted benzoic acids can be achieved through various methods. A common approach involves the modification of a pre-existing benzoic acid derivative. For this compound, a plausible synthetic route could involve the N-ethylation of 2-amino-5-bromobenzoic acid. sigmaaldrich.com

Another potential route could start from 5-bromo-2-nitrobenzoic acid, where the nitro group is first reduced to an amino group, followed by ethylation. chemicalbook.com The choice of synthetic route would depend on the availability of starting materials, desired yield, and scalability of the reaction.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-(ethylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-2-11-8-4-3-6(10)5-7(8)9(12)13/h3-5,11H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECLABGJKKFNJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 2 Ethylamino Benzoic Acid

Retrosynthetic Analysis of 5-Bromo-2-(ethylamino)benzoic Acid

A retrosynthetic analysis of this compound suggests several logical disconnections to trace the molecule back to simpler, readily available starting materials. The primary bonds for disconnection are the C-N bond of the ethylamino group and the C-Br bond on the aromatic ring.

Primary Disconnections:

C-N Bond Disconnection: This is a common strategy for amines and leads to two main pathways:

Pathway A: Disconnecting the ethyl group from the nitrogen atom suggests a precursor such as 2-amino-5-bromobenzoic acid. The ethyl group could then be introduced via N-alkylation or reductive amination.

Pathway B: A disconnection of the entire amino group points towards a nucleophilic aromatic substitution reaction. This would involve a precursor like 2,5-dibromobenzoic acid and ethylamine (B1201723) as the nucleophile.

C-Br Bond Disconnection: Breaking the carbon-bromine bond suggests an electrophilic aromatic bromination of a 2-(ethylamino)benzoic acid precursor. The regioselectivity of this bromination would be a critical consideration.

These retrosynthetic pathways form the basis for the forward synthetic strategies discussed in the subsequent sections.

Conventional Synthetic Strategies for Bromo- and Amino-Substituted Benzoic Acids

The synthesis of molecules like this compound relies on a well-established toolbox of organic reactions for the functionalization of aromatic rings.

Electrophilic Aromatic Bromination Techniques

Electrophilic aromatic bromination is a fundamental method for introducing a bromine atom onto a benzene (B151609) ring. The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present on the ring.

Directing Effects:

The carboxylic acid group (-COOH) is a deactivating, meta-directing group.

The amino group (-NH2) and its alkylated derivatives (-NHR) are strongly activating, ortho, para-directing groups.

In a molecule with both an amino and a carboxylic acid substituent, the powerful activating effect of the amino group typically dominates the directing outcome of electrophilic substitution. For instance, in the bromination of 2-aminobenzoic acid (anthranilic acid), the bromine atom is directed to the position para to the amino group, yielding 2-amino-5-bromobenzoic acid. chemicalbook.com

Reagent/CatalystDescription
Br2 in Acetic AcidA common method for the bromination of activated aromatic rings.
N-Bromosuccinimide (NBS)A milder brominating agent, often used with a catalyst.
Lewis Acids (e.g., FeBr3)Used to polarize the bromine molecule, increasing its electrophilicity for less reactive rings.

Nucleophilic Aromatic Substitution Routes for Amine Introduction

Nucleophilic aromatic substitution (SNAr) is a key strategy for forming carbon-nitrogen bonds on an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. In this reaction, a nucleophile displaces a leaving group (typically a halide).

The Ullmann condensation is a classic example of a copper-catalyzed nucleophilic aromatic substitution used to form C-N bonds. This reaction can be employed to couple an amine with an aryl halide. While traditionally used for N-arylations, the Ullmann reaction has been adapted for N-alkylation as well. nih.gov For example, the synthesis of N-aryl and N-alkyl anthranilic acid derivatives can be achieved through the copper-catalyzed amination of 2-bromobenzoic acids. nih.gov

Carboxylic Acid Formation and Derivatization Approaches

The carboxylic acid moiety can be introduced onto an aromatic ring through several methods, including the oxidation of an alkyl side chain or the carboxylation of an organometallic intermediate. However, for the synthesis of substituted benzoic acids like the target compound, it is often more practical to start with a pre-existing benzoic acid derivative.

Derivatization of the carboxylic acid, for instance, through esterification, can be a useful strategy to protect this functional group during subsequent reaction steps or to modify the solubility and reactivity of the molecule.

Specific Synthetic Pathways for this compound

Based on the retrosynthetic analysis and conventional strategies, several multi-step linear syntheses for this compound can be proposed.

Multi-step Linear Syntheses

Route 1: Bromination followed by N-Ethylation

This is a highly plausible and commonly employed route.

Bromination of 2-Aminobenzoic Acid: The synthesis begins with the electrophilic bromination of 2-aminobenzoic acid (anthranilic acid). The strongly activating and para-directing amino group directs the incoming bromine to the 5-position, yielding 2-amino-5-bromobenzoic acid. chemicalbook.com This reaction is typically carried out using bromine in a solvent like glacial acetic acid. chemicalbook.com

N-Ethylation of 2-Amino-5-bromobenzoic Acid: The introduction of the ethyl group onto the amino nitrogen can be achieved through several methods:

Direct Alkylation: Reaction of 2-amino-5-bromobenzoic acid with an ethylating agent such as ethyl chloroacetate. ijddr.in This is a direct approach to forming the C-N bond.

Reductive Amination: A two-step, one-pot reaction involving the formation of an imine between the primary amine of 2-amino-5-bromobenzoic acid and acetaldehyde, followed by in-situ reduction of the imine to the secondary amine. wikipedia.orgacsgcipr.orgmasterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride or sodium triacetoxyborohydride. masterorganicchemistry.com

Route 2: Ullmann Condensation

This route relies on a copper-catalyzed C-N bond formation.

Convergent Synthesis Strategies

A primary convergent strategy for this compound is the Ullmann condensation, a copper-catalyzed cross-coupling reaction. This method involves the C-N bond formation between an aryl halide and an amine. In a direct application for synthesizing the target molecule, 2,5-dibromobenzoic acid is reacted with ethylamine in the presence of a copper catalyst. This reaction brings together the two core components of the final product—the brominated benzoic acid ring and the ethylamino side chain—in a single, decisive step. A similar synthesis has been successfully used to prepare the analogous compound, 5-Bromo-2-(phenylamino)benzoic acid, by reacting 2,5-dibromobenzoic acid with aniline. researchgate.netnih.gov

One-Pot Reaction Sequences

Optimization of Reaction Parameters and Process Efficiency

The efficiency of synthesizing this compound, particularly via copper-catalyzed cross-coupling reactions like the Ullmann condensation, is highly dependent on the careful optimization of several reaction parameters.

Catalyst SystemKey FeaturesTypical PrecursorsReference
Cu powder / Cu₂OHigh regioselectivity; no need for carboxylic acid protection; high yields (up to 99%).2,5-dibromobenzoic acid + Ethylamine nih.gov
Copper(I) Iodide / PhenanthrolineSoluble catalyst system used in modern Goldberg reactions (a type of Ullmann condensation).Aryl Halide + Amine wikipedia.org

Solvent Selection and Reaction Medium Engineering

The reaction medium plays a critical role in solubilizing reactants, stabilizing intermediates, and influencing reaction rates. For the copper-catalyzed synthesis of N-substituted anthranilic acids, high-boiling, polar solvents are typically required. wikipedia.org Solvents such as n-butanol, ethylene (B1197577) glycol, and particularly 2-ethoxyethanol (B86334) have been investigated and proven effective for these reactions. 2-ethoxyethanol is often a preferred solvent for copper-catalyzed aminations, facilitating the reaction at the required elevated temperatures. The selection of the solvent is engineered to ensure all components, including the catalyst and the starting materials, remain in the solution phase to allow for an efficient reaction.

SolventTypical Reaction TemperatureRationale for UseReference
2-Ethoxyethanol130 °CHigh boiling point, effective at solubilizing reactants for copper-catalyzed amination. nih.gov
N-Methylpyrrolidone (NMP)>210 °C (Traditional)High-boiling polar solvent used in traditional Ullmann reactions. wikipedia.org
Dimethylformamide (DMF)>210 °C (Traditional)High-boiling polar solvent used in traditional Ullmann reactions. wikipedia.org

Temperature, Pressure, and Stoichiometric Control

Controlling the physical parameters of the reaction is crucial for optimizing yield and minimizing side-product formation.

Temperature: Ullmann-type reactions traditionally require high temperatures, often exceeding 200 °C. wikipedia.org However, more modern, refined methods have allowed for lower temperatures. For the copper-catalyzed amination of bromobenzoic acids, a reaction temperature of 130 °C (403 K) has been reported as effective. nih.gov This elevated temperature is necessary to overcome the activation energy for the C-N bond formation.

Pressure: These reactions are typically conducted at atmospheric pressure, and there is no indication in the literature that specialized pressure conditions are required for the synthesis of this compound.

Stoichiometry: The molar ratio of the reactants, such as the aryl halide to the amine, and the loading of the copper catalyst are critical for process efficiency. While specific stoichiometric details for the synthesis of this compound are not detailed, related procedures often use a slight excess of the amine to drive the reaction to completion and a catalytic amount of the copper species.

Process Scale-Up Considerations and Industrial Relevance of Synthetic Routes for this compound

The industrial production of this compound is intrinsically linked to its role as a potential intermediate in the synthesis of higher-value products, particularly in the pharmaceutical and specialty chemical sectors. While specific large-scale manufacturing details for this exact molecule are not extensively documented in publicly available literature, a comprehensive analysis of process scale-up considerations can be derived from the synthetic routes employed for analogous compounds, such as 5-bromo-2-chlorobenzoic acid and other substituted benzoic acids. The economic viability and industrial relevance of any synthetic route are ultimately determined by a combination of factors including cost, safety, efficiency, and environmental impact.

When transitioning a synthetic route for this compound from the laboratory to an industrial scale, several critical factors must be addressed to ensure a robust, safe, and cost-effective process. These considerations are pivotal for the compound's commercial viability.

Key Process Scale-Up Considerations:

Reaction Conditions and Safety:

Temperature and Pressure Control: Many synthetic transformations, such as diazotization or reactions involving highly reactive reagents, require precise temperature control to minimize side reactions and ensure safety. On a large scale, efficient heat exchange is crucial to prevent thermal runaways.

Reagent Handling: The use of hazardous materials like bromine or strong acids and bases necessitates specialized handling procedures and equipment to ensure worker safety and prevent environmental release. For example, the use of corrosive acyl chlorides or dangerous reagents like butyl lithium in the synthesis of similar compounds highlights the need for stringent safety protocols in an industrial setting google.com.

Yield and Purity:

Purification Methods: The chosen purification method must be scalable. While column chromatography is common in the lab, it is often impractical and expensive for large-scale production. Crystallization, distillation, and extraction are more industrially viable techniques. The efficiency of these methods will depend on the physical properties of this compound and its impurities.

Process Efficiency and Sustainability:

Reaction Time and Throughput: Long reaction times can increase production costs due to lower equipment turnover. Optimizing reaction kinetics is essential for improving throughput.

Solvent and Catalyst Selection: The choice of solvents and catalysts has a significant impact on both the process and the environment. Ideally, solvents should be recyclable, non-toxic, and have a low environmental footprint. The use of environmentally challenging chlorinated reagents like carbon tetrachloride has been noted as a drawback in some synthetic routes for similar compounds google.com.

Waste Management: The generation of waste, such as spent acids or catalyst residues, is a major consideration. Industrial processes must incorporate effective waste treatment and disposal methods to comply with environmental regulations.

The following interactive data table summarizes the key challenges and optimization strategies for the scale-up of synthetic routes for this compound, based on data from related compounds.

Consideration Challenge Industrial Optimization Strategy
Cost of Goods High cost of starting materials and reagents.Source raw materials from reliable, cost-effective suppliers; develop routes that utilize cheaper reagents.
Process Safety Use of hazardous and corrosive reagents (e.g., bromine, strong acids).Implement robust containment and handling procedures; utilize less hazardous alternatives where possible.
Reaction Yield Formation of isomeric impurities, reducing the effective yield.Optimize reaction conditions (temperature, catalyst, solvent) for higher selectivity; explore alternative synthetic pathways with better regioselectivity.
Product Purity Difficulty in removing closely related impurities.Develop scalable purification methods such as recrystallization or fractional distillation; establish rigorous in-process controls to monitor impurity levels.
Environmental Impact Generation of hazardous waste and use of toxic solvents.Implement solvent recycling programs; treat waste streams to neutralize hazardous components; explore greener synthetic routes.
Throughput Long reaction times and complex work-up procedures.Optimize reaction kinetics to reduce batch times; streamline work-up and isolation steps.

Industrial Relevance of Synthetic Routes:

The industrial relevance of this compound is primarily as a building block for more complex molecules. Substituted benzoic acids are crucial intermediates in the pharmaceutical industry. For example, the related compound, 5-bromo-2-chlorobenzoic acid, is a key starting material for the synthesis of antidiabetic drugs such as Dapagliflozin and Empagliflozin google.com. This highlights the potential for this compound to be a valuable precursor for other pharmacologically active compounds.

The choice of a particular synthetic route for industrial production will depend on a thorough evaluation of the factors outlined above. A route that may be elegant and high-yielding on a lab scale could be entirely unsuitable for industrial production due to cost, safety, or environmental concerns. Therefore, process development and optimization are critical for establishing a commercially viable manufacturing process for this compound.

Advanced Spectroscopic Characterization of 5 Bromo 2 Ethylamino Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon and proton skeletons of a molecule. By observing the behavior of atomic nuclei in a magnetic field, it provides information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

¹H NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms. For 5-Bromo-2-(ethylamino)benzoic acid, the spectrum is expected to show characteristic signals for the aromatic protons, the ethyl group protons, the amine proton, and the carboxylic acid proton.

The aromatic region would display signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would appear as distinct multiplets, with their chemical shifts influenced by the electron-withdrawing bromine atom and the electron-donating ethylamino group. The proton ortho to the bromine (H-6) would likely be a doublet, the proton between the bromine and the carboxylic acid (H-4) a doublet of doublets, and the proton ortho to the carboxylic acid (H-3) a doublet.

The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the three protons of the methyl (-CH3) group, which would in turn appear as a triplet. The amine proton (-NH-) would likely appear as a broad singlet, and its chemical shift can be variable depending on solvent and concentration. The carboxylic acid proton (-COOH) is also expected to be a broad singlet, typically found at a significantly downfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
COOH 10.0 - 13.0 br s -
Ar-H3 6.8 - 7.2 d ~8.0 - 9.0
Ar-H4 7.3 - 7.6 dd ~8.0 - 9.0, ~2.0 - 2.5
Ar-H6 7.8 - 8.1 d ~2.0 - 2.5
NH 4.5 - 5.5 br s -
CH₂ 3.2 - 3.6 q ~7.0

Note: Predicted values are based on analogous compounds and standard chemical shift tables. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Characterization

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. This compound has nine distinct carbon atoms, and each is expected to produce a unique signal in the ¹³C NMR spectrum.

The carbonyl carbon of the carboxylic acid will appear at the most downfield position (165-175 ppm). The aromatic carbons will resonate in the 110-150 ppm range. The carbon attached to the bromine (C-5) will be shifted to a higher field (lower ppm) due to the heavy atom effect, while the carbon attached to the nitrogen (C-2) will be shifted downfield. The carbons of the ethyl group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O 168 - 172
C-1 115 - 120
C-2 145 - 150
C-3 118 - 122
C-4 135 - 140
C-5 110 - 115
C-6 130 - 135
CH₂ 38 - 42

Note: Predicted values are based on analogous compounds and standard chemical shift tables. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structure Confirmation

2D NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between nuclei. researchgate.net

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would confirm the coupling between the -CH2- and -CH3 protons of the ethyl group and the couplings between adjacent aromatic protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates directly bonded carbon and proton atoms. It would definitively link the proton signals of the ethyl and aromatic groups to their corresponding carbon signals. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would be characterized by several key absorption bands. beilstein-journals.org The carboxylic acid group would exhibit a very broad O-H stretch from approximately 2500 to 3300 cm⁻¹ and a sharp, strong C=O (carbonyl) stretch around 1680-1710 cm⁻¹. The N-H stretch of the secondary amine would appear as a moderate peak in the 3300-3500 cm⁻¹ region. C-H stretches from the aromatic ring and the ethyl group would be observed around 2850-3100 cm⁻¹. The aromatic C=C stretching vibrations would give rise to several peaks in the 1450-1600 cm⁻¹ region. The C-N and C-Br stretching vibrations would be found in the fingerprint region (below 1400 cm⁻¹). researchgate.netfiu.edu

Table 3: Characteristic FT-IR Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Carboxylic Acid O-H stretch 2500 - 3300 Broad, Strong
Carboxylic Acid C=O stretch 1680 - 1710 Sharp, Strong
Amine N-H stretch 3300 - 3500 Moderate
Aromatic/Alkyl C-H stretch 2850 - 3100 Moderate to Strong
Aromatic C=C stretch 1450 - 1600 Moderate to Strong
Amine C-N stretch 1250 - 1350 Moderate

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. The Raman spectrum of this compound would be particularly useful for observing the aromatic C=C stretching vibrations and the C-Br stretch. rsc.org The symmetric stretching of the benzene ring, which is often weak in the IR spectrum, would be expected to produce a strong signal in the Raman spectrum. The C=O and N-H stretches are also observable but are typically weaker than in the IR spectrum. researchgate.net

Table 4: Characteristic Raman Shifts for this compound

Functional Group Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
Aromatic Ring breathing ~1000 Strong
Aromatic C=C stretch 1580 - 1620 Strong
Carboxylic Acid C=O stretch 1650 - 1680 Moderate
Alkyl Halide C-Br stretch 500 - 600 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

In the case of this compound, the aromatic ring system, the carboxylic acid group, and the ethylamino substituent collectively form the chromophore. The UV-Vis spectrum of such a compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The π → π* transitions, typically occurring at shorter wavelengths with high intensity, originate from the excitation of electrons in the π-bonding orbitals of the benzene ring. The n → π* transitions, which are generally of lower intensity, involve the promotion of non-bonding electrons (from the oxygen and nitrogen atoms) to anti-bonding π* orbitals.

Studies on similar molecules, like benzoic acid in an acetonitrile (B52724) solution, have identified transient absorption bands characteristic of the triplet (T₁) state between 280 nm and 340 nm. researchgate.net The exact position (λmax) and intensity (molar absorptivity) of these absorption bands for this compound would be influenced by the electronic effects of the bromo and ethylamino groups on the benzoic acid core. These substituents can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima. While specific experimental UV-Vis spectra for this exact compound are not detailed in the reviewed literature, theoretical calculations and comparisons with structurally related compounds confirm that UV-Vis spectroscopy is a fundamental tool for verifying its electronic structure. researchgate.net

Mass Spectrometry

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about a compound's molecular weight and elemental composition, and it is widely used for both qualitative and quantitative analysis.

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass of a molecule with extremely high accuracy (typically within ±5 ppm). rsc.org This precision allows for the determination of a compound's elemental formula, as the measured exact mass can be uniquely matched to a specific combination of atoms. scispace.com For this compound, with the molecular formula C₉H₁₀BrNO₂, HRMS is the definitive method for confirming its identity.

The technique can distinguish between compounds that have the same nominal mass but different elemental compositions. The presence of bromine is particularly distinctive due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would be clearly resolved in the HRMS spectrum. By comparing the experimentally measured mass to the theoretically calculated mass, the elemental composition can be unequivocally confirmed.

Table 1: Calculated Exact Mass for this compound (C₉H₁₀BrNO₂)

Isotopologue FormulaIsotopeExact Mass (Da)Relative Abundance
C₉H₁₀⁷⁹BrNO₂⁷⁹Br258.98949100.00%
C₉H₁₀⁸¹BrNO₂⁸¹Br260.9874497.28%

This table presents the theoretically calculated exact masses for the two major isotopologues of this compound. The presence of this distinct isotopic pattern in an HRMS analysis provides strong evidence for the compound's structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. researchgate.net This hybrid technique is exceptionally useful for assessing the purity of a compound and analyzing complex mixtures. scispace.combldpharm.com

In the analysis of this compound, an LC-MS method would first involve injecting the sample into an HPLC system. The compound and any potential impurities (such as starting materials or side-products from synthesis) are separated as they pass through a chromatographic column based on their differing affinities for the stationary and mobile phases. nih.govresearchgate.net

As the separated components exit the column, they are introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and detects them based on their mass-to-charge ratio. This provides two layers of identification: the retention time from the LC and the mass spectrum from the MS. For a pure sample of this compound, a single major peak would be expected at a characteristic retention time, with a corresponding mass spectrum showing the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. The presence of other peaks would indicate impurities, which can then be identified or characterized by their own mass spectra. rsc.org

Table 2: Representative LC-MS Analytical Conditions for Benzoic Acid Derivatives

ParameterConditionReference
Column Hypersil GOLD C18 nih.govresearchgate.net
Mobile Phase Gradient elution with Ammonium Acetate and Methanol nih.govresearchgate.net
Flow Rate 0.2 mL/min nih.govresearchgate.net
Ionization Mode Electrospray Ionization (ESI), Positive or Negative rsc.orgrsc.org
Detector Triple Quadrupole or Time-of-Flight (TOF) nih.govresearchgate.net

This table summarizes typical parameters used in LC-MS methods for the analysis of related brominated benzoic acid compounds. The specific conditions would be optimized for the analysis of this compound.

Computational and Quantum Chemical Investigations of 5 Bromo 2 Ethylamino Benzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the properties of molecules. nih.gov For substituted benzoic acids, DFT calculations, often using functionals like B3LYP, have proven reliable in determining molecular geometries, vibrational spectra, and electronic characteristics. mdpi.comacs.org

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of 5-Bromo-2-(ethylamino)benzoic acid involves geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process considers various possible conformations, particularly concerning the orientation of the carboxylic acid and ethylamino groups. rsc.org For substituted benzoic acids, the planarity of the carboxyl group with the phenyl ring is a key factor. scispace.com

Table 1: Predicted Conformational Data for this compound This table is a representation of expected data based on studies of similar molecules.

Conformer Relative Energy (kcal/mol) Dihedral Angle (C1-C2-N-C) H-Bond Distance (N-H···O=C) (Å)
1 (Intramolecular H-bond) 0.00 ~0° ~1.8 - 2.2
2 (No H-bond, rotated COOH) 3-5 ~180° N/A

| 3 (No H-bond, rotated NH-ethyl) | 2-4 | Varied | N/A |

Prediction of Vibrational Frequencies and Spectroscopic Data Correlation

DFT calculations are highly effective in predicting the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. dergipark.org.tr For this compound, the calculated vibrational spectrum would exhibit characteristic bands for its functional groups.

The O-H stretching vibration of the carboxylic acid group is expected to appear as a broad band, often shifted to lower wavenumbers due to hydrogen bonding. ijcrr.com The C=O stretching of the carboxylic acid is a strong, characteristic band. ijcrr.com The N-H stretching vibration of the secondary amine would also be present. Aromatic C-H stretching and C-C stretching vibrations within the benzene (B151609) ring would also be identifiable. The C-Br stretching frequency would be found in the lower frequency region of the spectrum. By comparing the theoretically predicted vibrational frequencies with experimental data, a detailed assignment of the spectral bands can be made, confirming the molecular structure. dergipark.org.tr

Table 2: Predicted Vibrational Frequencies for this compound This table is a representation of expected data based on studies of similar molecules.

Vibrational Mode Predicted Frequency (cm⁻¹) (Scaled) Expected Intensity
O-H stretch (Carboxylic Acid) 3300-2500 Broad, Strong
N-H stretch (Amine) 3400-3300 Medium
C-H stretch (Aromatic) 3100-3000 Medium to Weak
C-H stretch (Aliphatic) 2980-2850 Medium
C=O stretch (Carboxylic Acid) 1720-1680 Strong
C=C stretch (Aromatic) 1600-1450 Medium to Strong
C-N stretch 1350-1250 Medium

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Orbitals, Charge Distribution)

The electronic properties of this compound can be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

Table 3: Predicted Electronic Properties of this compound This table is a representation of expected data based on studies of similar molecules.

Property Predicted Value
HOMO Energy -5.5 to -6.5 eV
LUMO Energy -1.5 to -2.5 eV
HOMO-LUMO Energy Gap 3.5 to 4.5 eV

| Dipole Moment | 2.0 to 4.0 D |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. science.gov It examines the delocalization of electron density between filled and unfilled orbitals, which is a measure of intramolecular charge transfer and hyperconjugation. ijcrr.com

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). dntb.gov.ua

For this compound, the MEP surface would show the most negative potential around the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack. The region around the hydrogen atom of the carboxylic acid and the N-H group would exhibit a positive potential, highlighting their role as proton donors. The bromine atom would also influence the electrostatic potential of the aromatic ring. nih.gov The MEP surface provides a clear rationale for the molecule's intermolecular interactions and reactivity patterns. rsc.org

Theoretical Studies on Reaction Mechanisms and Transition States

Computational methods can be employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, the most likely reaction pathways can be determined. buketov.edu.kz

For instance, the acidity of the carboxylic acid group can be theoretically evaluated by modeling its deprotonation. mdpi.com The effect of the ethylamino and bromo substituents on the acidity can be quantified through isodesmic reactions. acs.orgrsc.org Furthermore, reactions involving the amino group, such as acylation or alkylation, could be modeled to understand their energetic barriers and transition state geometries. These theoretical studies provide valuable insights that can guide synthetic efforts and help in understanding the compound's reactivity in various chemical environments.

Synthetic Derivatives and Analogues of 5 Bromo 2 Ethylamino Benzoic Acid

Design Principles for Structural Diversification

The strategic modification of the 5-Bromo-2-(ethylamino)benzoic acid structure is guided by established principles of medicinal chemistry and organic synthesis. These principles aim to systematically alter the molecule's steric, electronic, and lipophilic properties to enhance its interaction with biological targets or to impart other desirable chemical characteristics.

Modification of the Bromo-Substituent Position or Nature

The bromine atom on the phenyl ring is a key site for modification. Its position can be altered, or it can be replaced with other halogens (e.g., chlorine, fluorine) or different functional groups to modulate the electronic and steric profile of the molecule. For instance, the synthesis of analogues like 5-bromo-3-fluoro-2-(methylamino)benzoic acid introduces a fluorine atom, which can influence the compound's acidity and binding interactions. The substitution of the bromine atom can be achieved through various reactions, including nucleophilic or electrophilic substitution, depending on the desired substituent.

Variation of the Ethylamino Moiety (e.g., Alkyl, Aryl, Cyclic Amines)

The ethylamino group at the 2-position is another critical point for structural diversification. Replacing the ethyl group with other alkyl chains of varying lengths, introducing aryl groups, or incorporating cyclic amines can significantly impact the compound's conformation and its ability to form hydrogen bonds. This flexibility allows for the exploration of a wide range of steric and electronic effects at this position. For example, analogues have been synthesized where the ethylamino group is replaced with a methylamino group or more complex amino-containing side chains. google.com

Derivatization of the Carboxylic Acid Functionality (e.g., Esters, Amides, Salts)

The carboxylic acid group is readily converted into a variety of derivatives, including esters, amides, and salts. These modifications can alter the compound's solubility, stability, and pharmacokinetic properties. Esterification and amidation are common strategies to mask the polar carboxylic acid group, potentially improving cell permeability. thermofisher.comresearchgate.net For example, the synthesis of methyl esters or the coupling of the carboxylic acid with various amines to form amides are frequently employed techniques. researchgate.net The formation of salts can also be used to improve the compound's solubility and handling characteristics.

Advanced Synthetic Methodologies for Novel Analogues

The synthesis of novel analogues of this compound often relies on modern synthetic techniques that offer high efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, making them highly valuable for the synthesis of complex organic molecules. libretexts.orgwikipedia.org

Buchwald-Hartwig Amination is a key method for forming C-N bonds and is particularly useful for introducing a wide range of amino groups onto an aromatic ring. libretexts.orgsemanticscholar.org This reaction involves the coupling of an aryl halide (like the bromo-substituted benzoic acid) with an amine in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org The versatility of this reaction allows for the introduction of primary and secondary amines, including various alkyl, aryl, and cyclic amines, providing a direct route to a diverse set of analogues. beilstein-journals.orgnih.gov The choice of ligand for the palladium catalyst is crucial for the success of the reaction and can be tailored to the specific substrates being used. libretexts.orgnih.gov

Suzuki-Miyaura Coupling is another cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with an organohalide. libretexts.orgnih.gov In the context of this compound, the bromo substituent serves as the halide partner, which can be coupled with various aryl or vinyl boronic acids or esters. libretexts.orgrsc.org This reaction is instrumental in creating biaryl structures or introducing other carbon-based functionalities at the 5-position of the benzoic acid ring, significantly expanding the structural diversity of the synthesized analogues. researchgate.netrsc.org

Functional Group Interconversions and Cyclization Reactions

Beyond cross-coupling, a variety of other synthetic transformations are employed to create novel analogues. Functional group interconversions allow for the transformation of one functional group into another, providing access to a wider range of derivatives. ub.eduorganic-chemistry.org For example, the carboxylic acid can be reduced to an alcohol, which can then be further modified. organic-chemistry.org

Cyclization reactions can be used to create more rigid, conformationally constrained analogues. For instance, intramolecular reactions can lead to the formation of heterocyclic rings fused to the benzoic acid core. These reactions can be promoted by various reagents and conditions, leading to the formation of novel polycyclic structures. researchgate.net

The following table summarizes some of the key synthetic strategies and the types of derivatives they can produce:

Synthetic Strategy Targeted Functional Group Resulting Derivatives Key Reagents/Catalysts
Halogen Exchange Bromo-substituentFluoro-, Chloro-analoguesHalogenating agents
Buchwald-Hartwig Amination Bromo-substituentAryl/Alkyl/Cyclic amino-analoguesPalladium catalyst, Ligand, Base
Suzuki-Miyaura Coupling Bromo-substituentBiaryl-, Vinyl-analoguesPalladium catalyst, Boronic acid/ester, Base
Esterification Carboxylic acidEster derivativesAlcohol, Acid catalyst
Amidation Carboxylic acidAmide derivativesAmine, Coupling agent
Functional Group Interconversion Carboxylic acid, Ethylamino groupAlcohols, Aldehydes, etc.Reducing/Oxidizing agents
Cyclization MultipleFused heterocyclic systemsVarious cyclization reagents

Comprehensive Spectroscopic and Structural Characterization of Analogues

A thorough characterization using a suite of spectroscopic and analytical methods is essential to unequivocally confirm the structure of newly synthesized analogues.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework. For derivatives of this compound, the chemical shifts (δ) and coupling patterns of the protons on the aromatic ring are diagnostic, confirming the 1,2,4-trisubstitution pattern. Key signals also include the characteristic quartet and triplet of the ethyl group and the resonance of the N-H proton.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the principal functional groups. The spectra of these analogues are expected to show characteristic absorption bands for the O-H and C=O stretching vibrations of the carboxylic acid, and the N-H stretch of the secondary amine. In a study of N-aryl anthranilic acid derivatives, the C=O band was observed in the range of 1651-1671 cm⁻¹. researchgate.netekb.eg

Mass Spectrometry (MS): This technique determines the molecular weight of the analogues and provides evidence of their elemental composition. researchgate.net High-resolution mass spectrometry (HRMS) can further yield the precise molecular formula.

Structural Analysis

X-ray Crystallography: For analogues that can be crystallized, single-crystal X-ray diffraction offers definitive proof of structure, revealing bond lengths, angles, and the three-dimensional arrangement of the molecule. researchgate.net Crystallographic analysis of N-aryl anthranilic acid derivatives has revealed the formation of distinct supramolecular structures, such as dimers formed through hydrogen bonding between carboxylic acid groups. researchgate.netnih.gov In the crystal structure of 5-bromo-2-(phenylamino)benzoic acid, a related compound, molecules form inversion dimers through pairwise O-H···O hydrogen bonds. nih.gov

The following table provides a representative summary of spectroscopic data for a hypothetical ester analogue of this compound.

Table 1: Representative Spectroscopic Data for a Hypothetical Methyl Ester Analogue
TechniqueExpected ObservationsStructural Interpretation
¹H NMRAromatic protons (δ ≈ 7.0-8.0 ppm), N-H proton, quartet and triplet for N-ethyl group, singlet for methyl ester (-OCH₃) group.Confirms the aromatic substitution pattern and the presence of both the N-ethyl and methyl ester functionalities.
¹³C NMRAromatic carbon signals, ester carbonyl carbon (C=O) signal (δ ≈ 165-170 ppm), aliphatic carbons of ethyl and methyl groups.Provides the complete carbon framework of the ester derivative.
IR (cm⁻¹)N-H stretch (≈ 3300-3400), C=O stretch of ester (≈ 1720-1740), C-O stretch (≈ 1200-1300), C-Br stretch (≈ 550-650).Confirms the presence of the secondary amine, ester, and bromo functional groups.
Mass Spec (MS)Molecular ion peak (M⁺) corresponding to the calculated molecular weight of C₁₀H₁₂BrNO₂.Confirms the molecular weight and elemental composition of the synthesized analogue.

Establishment of Structure-Property Relationships

By systematically altering the structure of this compound and evaluating the resulting analogues, clear relationships between molecular structure and physicochemical properties can be established.

Influence of Aromatic Ring Substituents: The identity and placement of substituents on the phenyl ring significantly modulate the electronic character and lipophilicity of the molecule. Studies on N-phenylanthranilic acids show that electron-withdrawing groups on the aromatic rings influence activity. google.com The presence of different halogens (e.g., chlorine vs. bromine) or the introduction of other groups can alter acidity, solubility, and crystal packing. researchgate.netresearchgate.net

Modification of the Carboxylic Acid Group: Converting the carboxylic acid to an ester, amide, or other derivative directly impacts polarity, solubility, and the ability to act as a hydrogen bond donor. Esterification, for example, removes the acidic proton and generally increases lipophilicity, which can affect how the molecule interacts with biological systems or dissolves in various solvents. researchgate.net

The table below illustrates a hypothetical structure-property relationship study, examining how changing the ester group affects lipophilicity and aqueous solubility.

Table 2: Hypothetical Structure-Property Relationships of Ester Analogues
Analogue Structure (R in -COOR)Relative Lipophilicity (LogP)Predicted Aqueous Solubility
-H (Parent Acid)BaseBase
-CH₃ (Methyl Ester)HigherLower
-CH₂CH₃ (Ethyl Ester)HigherLower
-CH₂CH₂CH₃ (Propyl Ester)Significantly HigherSignificantly Lower

This methodical approach of synthesizing and characterizing analogues allows for the rational design and fine-tuning of molecular properties for specific scientific investigations.

Potential Research Applications in Advanced Chemical Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Synthesis

5-Bromo-2-(ethylamino)benzoic acid is a versatile organic compound that serves as a valuable intermediate in the synthesis of more complex molecules. cymitquimica.com Its utility is derived from the presence of three distinct functional groups—a carboxylic acid, a secondary amine, and a bromine atom—all attached to a central benzene (B151609) ring. This specific arrangement of functional groups provides a platform for a wide range of chemical transformations, making it a key building block in medicinal chemistry and materials science. bldpharm.com

The bromine atom on the aromatic ring of this compound is a key feature that allows for its use as a precursor to a variety of other halogenated benzoic acid derivatives. Bromine is a good leaving group in many transition metal-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. sci-hub.se For example, the bromine atom can be replaced with other functional groups through reactions such as:

Suzuki Coupling: Reaction with boronic acids to form new carbon-carbon bonds.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to create carbon-carbon triple bonds.

Buchwald-Hartwig Amination: Reaction with amines to form new carbon-nitrogen bonds.

Cyanation: Reaction with cyanide salts to introduce a nitrile group.

These transformations allow chemists to systematically modify the structure of the benzoic acid core, leading to the synthesis of a diverse library of compounds with potentially new or enhanced properties. Furthermore, related 5-bromo-2-aminobenzoic acid derivatives have been used as starting materials in the synthesis of other important halogenated compounds, such as 5-bromo-2-chloro-benzoic acid, which is a key intermediate in the production of hypoglycemic drugs. google.comwipo.intepo.org This underscores the importance of the bromo-amino-benzoic acid scaffold in preparing other valuable halogenated building blocks.

Beyond its role as a precursor for other halogenated compounds, this compound is a fundamental building block for constructing larger and more intricate molecular architectures. The carboxylic acid and ethylamino groups provide convenient handles for elongation and derivatization.

The carboxylic acid functionality can be readily converted into a variety of other groups, including:

Amides: By coupling with primary or secondary amines.

Esters: By reacting with alcohols.

Acid Halides: By treatment with reagents like thionyl chloride.

Similarly, the secondary ethylamino group can undergo reactions such as:

Acylation: To form amides.

Alkylation: To introduce further alkyl groups.

Sulfonylation: To form sulfonamides.

This dual reactivity allows for the stepwise and controlled assembly of complex scaffolds. For instance, the carboxylic acid could be used to attach the molecule to a polymer backbone, while the amino group could be modified to introduce a specific pharmacophore or a metal-binding site. This versatility makes this compound a valuable starting material for creating new pharmaceutical candidates and advanced materials. bldpharm.com

Supramolecular Assembly and Crystal Engineering Applications

The molecular structure of this compound contains all the necessary components for forming well-defined supramolecular assemblies through non-covalent interactions. These interactions are crucial in the field of crystal engineering, which aims to design and synthesize crystalline materials with desired physical and chemical properties.

The key intermolecular interactions that this compound can participate in include:

Hydrogen Bonding: The carboxylic acid group contains a strong hydrogen bond donor (-OH) and acceptor (C=O), which can lead to the formation of robust hydrogen-bonded dimers, a common motif in carboxylic acid crystal structures. nih.gov The secondary amine also provides a hydrogen bond donor (N-H).

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic atoms like oxygen or nitrogen on adjacent molecules.

The interplay of these interactions can guide the self-assembly of the molecules into predictable one-, two-, or three-dimensional networks. For example, a study on the related compound 5-Bromo-2-(phenylamino)benzoic acid revealed that the molecules form carboxylic acid dimers via O-H···O hydrogen bonds. nih.gov A similar dimerization is expected for this compound. Understanding and controlling these non-covalent interactions are essential for designing new crystalline materials with tailored properties such as solubility, melting point, and solid-state reactivity.

Integration into Advanced Materials Systems (e.g., functional polymers, coordination frameworks)

The functional groups of this compound make it a suitable candidate for integration into advanced material systems like functional polymers and coordination frameworks.

Functional Polymers: The molecule can be incorporated into polymer chains through several strategies. The carboxylic acid and ethylamino groups can be used in polycondensation reactions to form polyesters or polyamides. Alternatively, the bromine atom can be utilized in polymerization reactions such as poly-Heck or poly-Suzuki coupling, leading to the formation of conjugated polymers with interesting electronic and optical properties. The presence of the bromine atom also offers the possibility of post-polymerization modification, where the bromo groups on the polymer chain can be further functionalized.

Coordination Frameworks: this compound can act as an organic linker or ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). bldpharm.com The carboxylic acid group can deprotonate to form a carboxylate, which can then coordinate to metal ions. The ethylamino group can also coordinate to metal centers, allowing the molecule to act as a chelating or bridging ligand. The resulting MOFs could have applications in areas such as:

Gas storage and separation

Catalysis

Sensing

Drug delivery

The choice of metal ion and the specific coordination mode of the ligand would determine the dimensionality and topology of the resulting framework, and thus its properties and potential applications. acs.org

Ligand Design in Metal Coordination Chemistry for Fundamental Studies

In the realm of fundamental coordination chemistry, this compound is an interesting ligand for studying metal-ligand interactions. google.com.na Its structure offers several key features for ligand design:

Bidentate Chelation: The presence of both a nitrogen donor (from the ethylamino group) and an oxygen donor (from the carboxylate group) allows it to form a stable five-membered chelate ring with a metal ion.

Electronic Tuning: The electronic properties of the ligand can be systematically modified. The bromine atom is an electron-withdrawing group, which influences the electron density on the aromatic ring and, consequently, the donor strength of the coordinating atoms. This allows for fine-tuning of the electronic environment around the metal center.

Steric Effects: The ethyl group on the nitrogen atom introduces some steric bulk, which can influence the coordination geometry and the accessibility of the metal center to other molecules.

By synthesizing and characterizing metal complexes with this ligand, chemists can investigate how these electronic and steric factors affect the properties of the resulting complexes, such as their stability, reactivity, and spectroscopic and electrochemical properties.

Future Research Directions and Methodological Advancements

Development of Green and Sustainable Synthetic Routes

The chemical industry is increasingly shifting towards green and sustainable manufacturing processes to minimize environmental impact. For a compound like 5-Bromo-2-(ethylamino)benzoic acid, future research will likely focus on developing synthetic pathways that adhere to the principles of green chemistry.

Current industrial syntheses of related halogenated benzoic acids often involve multi-step processes that may use hazardous reagents and generate significant waste. google.comresearchgate.net For instance, the synthesis of the related 5-bromo-2-chloro-benzoic acid, an important intermediate for antidiabetic drugs, has been reported starting from 2-chloro-trichloromethyl-benzene or via diazotization-chlorination of 5-bromo-2-aminobenzoic acid derivatives. google.comresearchgate.net These routes, while effective, can present challenges regarding cost, safety, and environmental impact. google.com

Future research could explore several greener alternatives:

Bio-derived Feedstocks: A promising long-term strategy involves the use of bio-precursors. Aminobenzoic acids, for example, can be produced through fermentation from renewable resources via the shikimate pathway. scirp.orgscirp.orgresearchgate.netasm.orgresearchgate.net Developing engineered microbes to produce a precursor to this compound could offer a sustainable alternative to petrochemical-based syntheses. scirp.orgresearchgate.netasm.org

Greener Brominating Agents: Traditional bromination often uses elemental bromine, which is hazardous. ijisrt.comsci-hub.se Research into alternative brominating agents like N-bromosuccinimide (NBS) or systems like HBr-H2O2, which generate bromine in situ, can improve the safety and environmental profile of the synthesis. imist.machemrxiv.org

Catalytic Processes: The use of catalysts can reduce the need for stoichiometric reagents and enable milder reaction conditions. For example, iron-catalyzed bromination of 2-alkylbenzoic acids has been developed for related compounds. google.com Exploring catalytic C-H activation/halogenation could provide a more direct and atom-economical route to the target molecule.

Solvent Selection: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or even solvent-free conditions is a key aspect of green chemistry. ijisrt.comimist.ma Research into aqueous-medium reactions for the synthesis of aminobenzoic acid derivatives is an active field. scirp.orgscirp.orgimist.ma

The following table summarizes potential green chemistry approaches for the synthesis of halogenated benzoic acids.

Green Chemistry PrincipleConventional MethodPotential Green Alternative
Safer Solvents Chlorinated solvents (e.g., CCl4, Dichloromethane) researchgate.netacs.orgWater, Ethanol, Supercritical CO2, Solvent-free reactions ijisrt.comimist.ma
Atom Economy Use of stoichiometric brominating agents (e.g., Br2)Catalytic C-H bromination, Use of recyclable brominating agents google.com
Renewable Feedstocks Petroleum-derived precursors (e.g., Toluene, Xylene)Bio-derived aminobenzoic acids from microbial fermentation scirp.orgasm.org
Safer Reagents Hazardous reagents like elemental bromine, thionyl chloride ijisrt.comgoogle.comIn situ generation of bromine (e.g., HBr/H2O2), milder halogenating agents (e.g., NBS) imist.machemrxiv.org

Application of In Situ Spectroscopic Techniques for Reaction Monitoring

To ensure the safety, efficiency, and quality of chemical manufacturing, a deep understanding of the reaction process is crucial. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing through real-time measurement of critical process parameters. mt.comchromnet.net For the synthesis of this compound, the application of in situ spectroscopic techniques is a key future direction.

Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy, equipped with fiber-optic probes, allow for the continuous monitoring of a reaction mixture without the need for sampling. katsura-chemical.co.jpacs.org This provides real-time data on the concentration of reactants, intermediates, products, and by-products. katsura-chemical.co.jp

Potential applications in the synthesis of this compound include:

Kinetic Analysis: Real-time data allows for the accurate determination of reaction kinetics, helping to understand the reaction mechanism and identify rate-limiting steps.

Process Optimization: By observing how changes in parameters like temperature, pressure, or reagent addition rate affect the reaction in real-time, chemists can rapidly optimize conditions for yield and purity. katsura-chemical.co.jp

Impurity Profiling: The formation of unwanted isomers or by-products can be detected as they appear, allowing for adjustments to be made to minimize their formation.

Crystallization Monitoring: Techniques like ParticleView (PVM) can be used to observe crystal formation in real-time, which is essential for controlling crystal polymorphism and ensuring the desired physical properties of the final product. katsura-chemical.co.jp

The table below outlines key PAT tools and their potential applications.

PAT ToolInformation ProvidedApplication in Synthesis of this compound
In-Situ FTIR (ReactIR®) Molecular vibration data, functional group concentrationsMonitoring the disappearance of starting materials and the appearance of the product and intermediates in real-time. katsura-chemical.co.jp
In-Situ Raman Molecular vibration data, especially for covalent bondsComplementary to FTIR, useful for monitoring reactions in aqueous media and tracking changes in the carbon skeleton. acs.org
Particle Size Analyzers Crystal size and distributionOptimizing crystallization conditions to control particle size and morphology of the final solid product. katsura-chemical.co.jp
Automated Synthesis Workstations Precise control over reaction parametersHigh-throughput screening of reaction conditions to accelerate process development. katsura-chemical.co.jp

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. nih.gov These computational tools can analyze vast datasets of chemical information to predict properties, design novel molecules, and even suggest synthetic routes. d-nb.info

For this compound and its derivatives, AI and ML could be applied in several ways:

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models use machine learning to correlate chemical structures with biological activities. By training a model on known compounds, it's possible to predict the potential activity of new derivatives of this compound before they are synthesized. researchgate.netuninsubria.it Molecular fingerprints are often used as the structural descriptors for these models. researchgate.net

De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs), can be trained on large libraries of existing molecules to generate entirely new chemical structures with desired properties. d-nb.info This could be used to design novel analogs of this compound with potentially improved efficacy or safety profiles.

Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose viable synthetic pathways for a target molecule. nih.govnih.govrsc.org For a molecule like this compound, these tools could analyze its structure and suggest a sequence of reactions and starting materials, potentially uncovering more efficient or novel routes. nih.gov

Reaction Condition Optimization: Machine learning models can predict the optimal conditions (e.g., catalyst, solvent, temperature) for a chemical reaction to maximize yield and minimize by-products, reducing the need for extensive experimental screening.

The integration of these AI tools holds the promise of accelerating the discovery and development of new chemical entities based on the this compound scaffold.

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Retrosynthesis Prediction AI algorithms suggest synthetic routes by deconstructing the target molecule. nih.govrsc.orgPropose novel and more efficient synthetic pathways.
Property Prediction (QSAR) ML models predict biological activity or physicochemical properties from molecular structure. researchgate.netPrioritize the synthesis of derivatives with the highest potential for desired effects.
De Novo Design Generative models create new molecular structures with optimized properties. d-nb.infoDesign novel analogs with improved activity, selectivity, or metabolic stability.
Reaction Optimization ML models predict optimal reaction conditions (solvent, temperature, catalyst).Accelerate process development and improve the efficiency of synthesis.

Exploration of Novel Reactivity and Reaction Pathways for Benzoic Acid Derivatives

The functional groups on this compound—the carboxylic acid, the secondary amine, and the C-Br and C-H bonds on the aromatic ring—offer multiple handles for chemical modification. A significant area for future research is the exploration of novel reactivity, particularly through modern catalytic methods like C-H activation.

C-H activation or functionalization is a powerful strategy that allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, often with high regioselectivity. shu.ac.uk This avoids the need for pre-functionalized starting materials, leading to more efficient and atom-economical syntheses.

For this compound, the carboxylic acid and ethylamino groups can act as directing groups, guiding a metal catalyst to activate specific C-H bonds on the benzene (B151609) ring. Future research could investigate:

Ortho-C-H Functionalization: The carboxylic acid is a well-established directing group for the ortho-functionalization of benzoic acids. bohrium.comnih.gov This could be used to introduce new substituents at the C6 position of this compound. Reactions like ortho-allylation, -amination, or -iodination have been demonstrated on other benzoic acids using catalysts based on ruthenium or iridium. bohrium.comdiva-portal.org

Novel Coupling Reactions: The bromine atom at the C5 position is a classic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Exploring novel coupling partners or catalytic systems could lead to a diverse library of derivatives.

Decarboxylative Reactions: The carboxylic acid group itself can be used as a traceless directing group or be replaced in decarboxylative coupling reactions, opening up further avenues for diversification. researchgate.net

Cascade Reactions: Combining C-H activation with other transformations in a one-pot cascade sequence could enable the rapid construction of complex heterocyclic structures from simple benzoic acid precursors. acs.org For instance, Rh(III)-catalyzed coupling of benzoic acids with vinyl acetates can lead to the formation of isocoumarin (B1212949) skeletons. acs.org

These advanced synthetic methods would greatly expand the chemical space accessible from this compound, enabling the synthesis of novel compounds for various applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-2-(ethylamino)benzoic acid?

  • Methodology : A common approach involves substituting an amine group into a brominated benzoic acid precursor. For example, 2,5-dibromobenzoic acid can react with ethylamine under catalytic conditions (e.g., Pd or Cu catalysts) at elevated temperatures (~403 K). Purification typically employs column chromatography, followed by recrystallization from acetone or ethanol .

Q. How is the compound characterized post-synthesis?

  • Techniques :

  • NMR/IR Spectroscopy : Confirms functional groups (e.g., ethylamino, carboxylic acid) and bromine substitution patterns .
  • X-ray Crystallography : Resolves intramolecular interactions, such as the dihedral angle between aromatic rings (e.g., ~45.74° in analogous structures) and hydrogen-bonding motifs .
  • HPLC : Assesses purity and identifies byproducts like unreacted starting materials .

Q. What solvents are optimal for recrystallization?

  • Guidance : Acetone is effective for slow evaporation to grow single crystals. For polar intermediates, dimethylformamide (DMF) or dichloromethane (DCM) may improve solubility during synthesis .

Q. What common impurities arise during synthesis?

  • Byproducts :

  • Incomplete bromination (e.g., mono-brominated derivatives) .
  • Substitution at unintended positions (e.g., 3-bromo isomers) due to competing reaction pathways .

Advanced Research Questions

Q. How can bromination steps be optimized to minimize byproducts?

  • Strategies :

  • Temperature Control : Bromination at 10–50°C reduces thermal decomposition (e.g., ).
  • Brominating Agents : Compare agents like 1,3-dibromo-5,5-dimethylhydantoin or NaBrO₃ in H₂SO₄ to balance reactivity and selectivity .
  • Molar Ratios : Adjust stoichiometry to favor mono-bromination over di-bromination .

Q. How to resolve low yields in amination reactions?

  • Optimization :

  • Catalyst Screening : Use Pd or Cu-based catalysts to enhance coupling efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates .
  • Purification : Gradient elution in column chromatography separates closely related derivatives .

Q. How to design experiments probing intramolecular hydrogen bonding?

  • Approach :

  • X-ray Crystallography : Quantify hydrogen-bond geometry (e.g., O–H⋯O distances ~1.8 Å in acid dimers) .
  • Computational Modeling : Density Functional Theory (DFT) predicts stabilization energies of hydrogen-bonded conformers .

Q. How to address conflicting data on reaction conditions across studies?

  • Resolution :

  • DOE (Design of Experiments) : Systematically vary parameters (temperature, solvent, catalyst) to identify optimal conditions .
  • Byproduct Analysis : Use LC-MS or GC-MS to trace side reactions under divergent conditions .

Key Notes

  • Advanced Techniques : Focus on mechanistic studies (e.g., reaction pathways, crystallography) rather than industrial applications.
  • Contradictions : Highlighted discrepancies in bromination conditions to guide troubleshooting .

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